![molecular formula C16H18N8O B2597757 1-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(2-(吡啶-4-基)乙基)氮杂环丁烷-3-甲酰胺 CAS No. 1448036-61-0](/img/structure/B2597757.png)

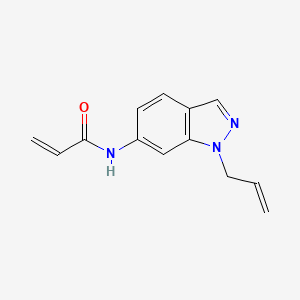

1-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(2-(吡啶-4-基)乙基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been performed under green chemistry conditions via multicomponent reactions . The reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by different spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are characterized by different spectral and elemental analyses .科学研究应用

抗高血压药

三唑并嘧啶衍生物已被研究其作为抗高血压药的潜力。Bayomi 等人 (1999) 的一项研究合成了具有不同部分的 1,2,4-三唑并[1,5-α]嘧啶系列。其中,某些化合物在体外和体内显示出有希望的抗高血压活性 (Bayomi 等人,1999)。

抗菌活性

基于三唑并嘧啶结构的化合物显示出抗菌特性。Farghaly (2008) 报道了合成具有显着抗菌活性的 3-乙酰基-1,7-二苯基[1,2,4]三唑并[4,3-a]嘧啶-5(1H)-酮衍生物 (Farghaly,2008)。

抗肿瘤活性

源自三唑并嘧啶的烯胺酮已被用于合成具有抗肿瘤特性的化合物。Riyadh (2011) 探索了含 N-芳基吡唑的烯胺酮及其衍生物的合成,发现一些化合物对某些癌细胞系表现出细胞毒性作用 (Riyadh,2011)。

心血管药物

Sato 等人 (1980) 合成了与各种杂环系统融合的 1,2,4-三唑并[1,5-a]嘧啶,评估了它们的冠状动脉扩张和抗高血压活性。一种化合物尤其显示出有效的血管活性 (Sato 等人,1980)。

光谱表征和抗菌活性

Lahmidi 等人 (2019) 对具有 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物进行了研究,通过光谱技术检查其结构并评估其对各种菌株的抗菌活性 (Lahmidi 等人,2019)。

合成技术

各种研究集中于三唑并嘧啶及其衍生物的合成,揭示了不同的方法以及由此产生的结构和化学性质。其中包括 Erkin 和 Krutikov (2007) 和 Wamhoff 等人 (1993) 的著作 (Erkin 和 Krutikov,2007)、(Wamhoff 等人,1993)。

未来方向

作用机制

Target of Action

The primary target of the compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .

Mode of Action

The compound interacts with LSD1, inhibiting its activity . This interaction is facilitated by a hydrogen bond between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 . This results in significant inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide affects the lysine methylation pathway . This can lead to downstream effects such as the suppression of cancer cell proliferation and migration .

Pharmacokinetics

The compound’s interaction with lsd1 suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

The result of the compound’s action is the significant inhibition of LSD1’s activity . This leads to the suppression of cancer cell proliferation and migration .

属性

IUPAC Name |

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O/c1-23-14-13(21-22-23)15(20-10-19-14)24-8-12(9-24)16(25)18-7-4-11-2-5-17-6-3-11/h2-3,5-6,10,12H,4,7-9H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTZPRZCHWCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=NC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2597677.png)

![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)

![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)

![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)